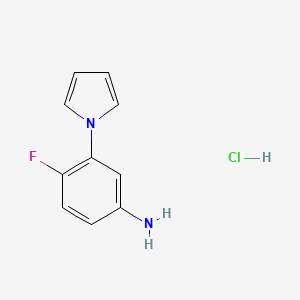

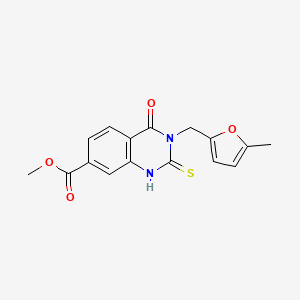

![molecular formula C19H15N3O3S B2435131 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097914-00-4](/img/structure/B2435131.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

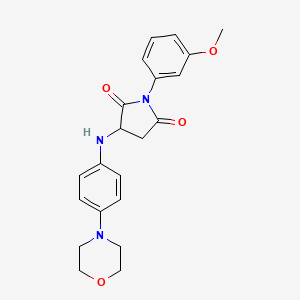

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide, also known as Furaprevir, is a chemical compound that has shown potential in the treatment of hepatitis C virus (HCV) infection.

Scientific Research Applications

Synthesis and Reactivity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide belongs to a class of compounds that have been explored for various synthetic and reactivity purposes. For instance, the synthesis and reactivity of related 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivatives have been studied, revealing pathways for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (А. Aleksandrov & М. М. El’chaninov, 2017). These synthetic routes offer insights into the chemical versatility and potential application areas of the compound .

Biological Studies and Antimicrobial Activities

Compounds within this chemical framework have been synthesized and evaluated for biological activities. A study on 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives reported the synthesis of novel heterocyclic compounds showing antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (G. K. Patel, H. S. Patel, & P. Shah, 2015). This highlights the potential of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide and similar compounds for applications in antimicrobial and antifungal treatments.

Antiplasmodial Activities

The search for new antiplasmodial agents has led to the exploration of N-acylated furazan-3-amines and their derivatives. A study on such compounds revealed their activities against different strains of Plasmodium falciparum, suggesting a promising area for the application of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide in malaria treatment (Theresa Hermann et al., 2021).

Photophysical and Sensing Applications

Benzothiazole-based compounds have been investigated for their photophysical properties, leading to applications in sensing and fluorescence. A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrated multifluorescence emissions in different states, showing potential for the sensitive detection of pH fluctuations in biosamples (Kai Li et al., 2018). Such studies suggest that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide could be explored for its photophysical properties and applications in sensing technologies.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas .

Mode of Action

Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Result of Action

Furan derivatives are known to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-17(12-3-5-13(6-4-12)18-2-1-9-25-18)11-20-19(24)14-7-8-15-16(10-14)22-26-21-15/h1-10,17,23H,11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWWHIXDUFRYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)

![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)

![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)